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Initial Preclinical Studies of Nepadutant in Animal Models: A Technical Guide

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Compound of Interest		
Compound Name:	Nepadutant	
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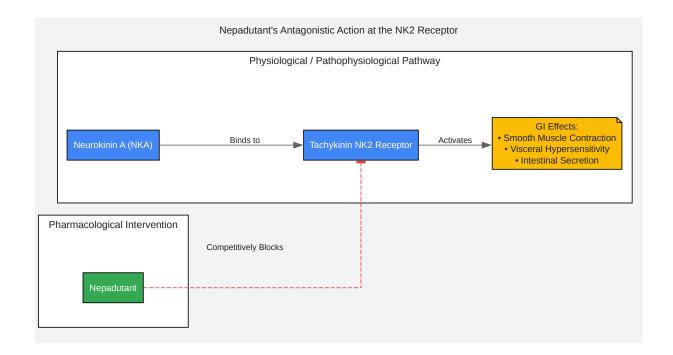
Introduction

Nepadutant (also known as MEN 11420) is a selective, peptide-based tachykinin NK2 receptor antagonist.[1][2] Tachykinin NK2 receptors are significantly expressed in the gastrointestinal (GI) tract of both animals and humans, where they play a crucial role in regulating intestinal motor functions, secretions, inflammation, and visceral sensitivity.[3] The endogenous ligand for the NK2 receptor, neurokinin A (NKA), is implicated in pathological conditions such as diarrhea, colitis, and the visceral hyperalgesia characteristic of Irritable Bowel Syndrome (IBS).[1][3] Consequently, NK2 receptor antagonists like **Nepadutant** have been investigated as potential therapeutics for these disorders. This technical guide provides an in-depth summary of the initial preclinical studies of **Nepadutant** in various animal models, focusing on its mechanism of action, pharmacokinetics, and efficacy.

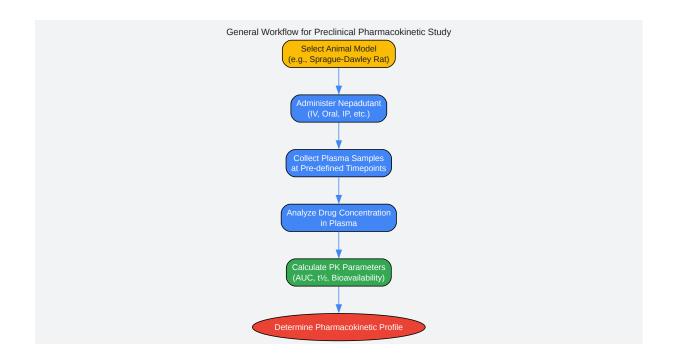
Mechanism of Action

Nepadutant functions as a potent and competitive antagonist at the tachykinin NK2 receptor. [4] In the gastrointestinal tract, the binding of neurokinin A to NK2 receptors on smooth muscle cells and neurons triggers a cascade of events leading to increased motility, fluid secretion, and heightened visceral pain perception.[3] **Nepadutant** competitively blocks this interaction, thereby mitigating these effects. Studies on human isolated tissues have demonstrated that **Nepadutant** competitively antagonizes NKA-induced contractions with a pK(B) of 8.3 in the ileum and colon and 8.5 in the bladder.[4] Its antagonistic action is reversible, in contrast to some nonpeptide antagonists.[4]

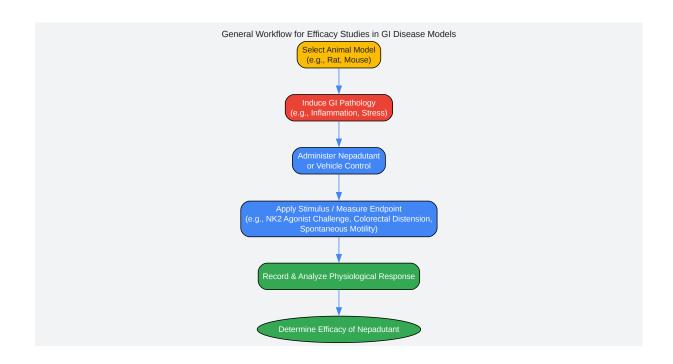












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